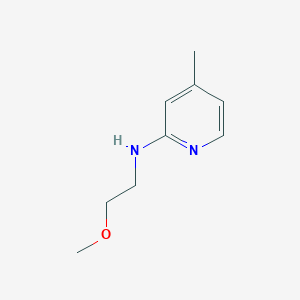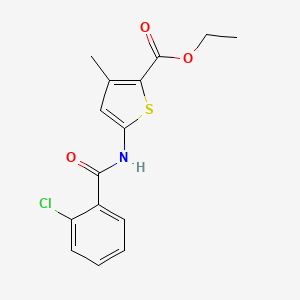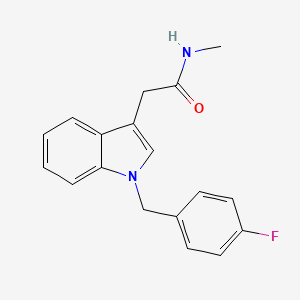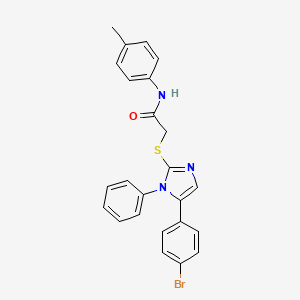
2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the reagents and conditions that cause it to undergo chemical changes .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .作用機序
The mechanism of action of BRD-8899 is not fully understood, but it is believed to work by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). This protein is involved in the regulation of gene expression, and inhibiting its activity can lead to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
BRD-8899 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of BRD-8899 is its specificity for inhibiting the activity of BRD4. This makes it a useful tool for studying the role of this protein in various biological processes. However, one limitation of BRD-8899 is its relatively low potency, which can make it difficult to achieve the desired level of inhibition in some experiments.
将来の方向性
There are several potential future directions for research on BRD-8899. One area of interest is the development of more potent analogs of the compound that could be used in experiments requiring higher levels of inhibition. Another area of research is the study of the compound's effects on other proteins and biological processes, which could lead to the identification of new targets for drug development. Finally, research on the potential use of BRD-8899 in the treatment of inflammatory diseases and other conditions could lead to the development of new therapies.
合成法
The synthesis of BRD-8899 is a complex process that involves several steps. The first step involves the synthesis of 4-bromoacetophenone, which is then reacted with phenylhydrazine to produce 4-bromo-N-phenylacetohydrazide. This compound is then reacted with 2-bromo-5-(4-bromophenyl)-1H-imidazole to produce BRD-8899.
科学的研究の応用
BRD-8899 has been studied extensively for its potential applications in scientific research. One area of research that has shown promise is the study of cancer. BRD-8899 has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer.
Safety and Hazards
特性
IUPAC Name |
2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3OS/c1-17-7-13-20(14-8-17)27-23(29)16-30-24-26-15-22(18-9-11-19(25)12-10-18)28(24)21-5-3-2-4-6-21/h2-15H,16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZFVBFLYZJQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2789848.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(5-methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2789851.png)
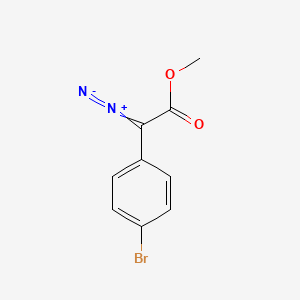
![N-[(4-Fluorophenyl)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2789853.png)
![3,5-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2789854.png)
![3-Bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2789856.png)
![N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide](/img/structure/B2789857.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2789860.png)
